2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S2/c1-10-8-14(22-26-10)21-15(24)9-28-18-20-13-6-7-27-16(13)17(25)23(18)12-4-2-11(19)3-5-12/h2-5,8H,6-7,9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMZEJOVTCSYIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes a thieno[3,2-d]pyrimidine core and various functional groups that suggest diverse biological activities. This article explores the biological activity of this compound based on available research findings.
- Molecular Formula : C27H26ClN5O2S2
- Molecular Weight : 540.10 g/mol
- IUPAC Name : this compound
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The thieno[3,2-d]pyrimidine scaffold is known for its ability to inhibit several enzymes involved in disease processes.
Antimicrobial Activity
Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Several studies have demonstrated that compounds with similar structures show potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within therapeutic ranges.
- Antimycobacterial Activity : Compounds containing the thienopyrimidine structure have also been evaluated for their efficacy against Mycobacterium tuberculosis. In vitro studies revealed promising results with significant inhibition at low concentrations .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation in various human tumor cell lines:
- A study highlighted that certain thienopyrimidine derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related thienopyrimidine derivatives indicated low toxicity levels:
- Hemolytic assays revealed that many tested compounds were non-toxic at concentrations up to 200 micromolar .
Case Studies and Research Findings
Several case studies have explored the biological activity of compounds related to the target molecule:
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 4-chlorophenyl group at position 3 is conserved across analogues, suggesting its critical role in target engagement .
- Terminal Acetamide Groups : Replacement of the 5-methyloxazole with phenyl or substituted phenyl groups alters solubility and hydrogen-bonding capacity. For example, the oxazole’s nitrogen atoms may enhance metabolic stability compared to purely aromatic substituents .
Physicochemical and Pharmacokinetic Properties
Comparative data for selected compounds:
Analysis :
- The target compound’s lower LogP (3.2 vs. 3.8–4.1) reflects the oxazole’s polarity, which may improve aqueous solubility.
- Increased hydrogen-bond acceptors (6 vs.
Computational Insights :
- Tanimoto Similarity: Using Morgan fingerprints, the target compound shows >70% similarity to benzothieno-triazolo derivatives, suggesting overlapping pharmacophores .
- Docking Affinity : Substitutions at the acetamide terminal group (e.g., oxazole vs. phenyl) influence interactions with catalytic residues in enzyme binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
